molecular formula C6H10ClN3O B2988166 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol CAS No. 2226034-38-2

4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol

Cat. No.: B2988166
CAS No.: 2226034-38-2
M. Wt: 175.62
InChI Key: WOLGLUQMKZCKCW-UHFFFAOYSA-N
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Description

4-(3-Chloro-1H-1,2,4-triazol-1-yl)butan-1-ol (CID 154881804) is a chemical building block of significant interest in medicinal and agrochemical research . This compound features a 1,2,4-triazole ring system substituted with a chlorine atom at the 3-position and a flexible butanol chain at the 1-nitrogen . The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its diverse biological activities . Researchers value this particular derivative for its synthetic versatility; the chloro substituent is a reactive handle for nucleophilic substitution, allowing for the introduction of various amines, thiols, or alkoxides, while the terminal hydroxyl group can be functionalized or serve as a linker . This makes it a valuable intermediate for constructing more complex molecules, such as potential kinase inhibitors and antimicrobial agents . While specific biological data for this exact molecule is limited, analogous 1,2,4-triazole derivatives are well-established in therapeutics. Many act by inhibiting fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is the mechanism of action for widely used antifungal drugs like fluconazole and itraconazole . Other triazole-based compounds have demonstrated potent antiviral, anticancer, and anti-inflammatory activities, underscoring the broad potential of this chemotype . This product is intended for research purposes as a key synthetic intermediate to aid in the discovery and development of new active compounds. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-chloro-1,2,4-triazol-1-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLGLUQMKZCKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 3-chloro-1H-1,2,4-triazole with butanol under specific conditions. One common method includes:

    Starting Materials: 3-chloro-1H-1,2,4-triazole and butanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. .

Industrial Production Methods

In an industrial setting, the production of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Triazole-Substituted Alcohols and Acids

  • 2-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS: 2226034-14-4):

    • Structure : Propane chain with triazole and hydroxyl groups.
    • Properties : Density = 1.46 g/cm³, predicted boiling point = 332.1°C .
    • Comparison : Shorter carbon chain than the target compound, which may reduce lipophilicity and alter biological interactions.
  • 4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 1247050-59-4): Structure: Butanoic acid substituted with a cyano-triazole group. Properties: Molecular weight = 180.16 g/mol . Comparison: The carboxylic acid group enhances polarity compared to the hydroxyl group in the target compound, affecting solubility and metabolic pathways.
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Activity
4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol C₆H₁₀ClN₃O 175.62* Triazole, hydroxyl Research candidate (inferred)
2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol C₅H₈ClN₃O 161.59 Triazole, hydroxyl Not specified
4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid C₇H₈N₄O₂ 180.16 Triazole, cyano, carboxylic acid Chemical intermediate

*Calculated based on molecular formula.

Adamantane-Triazole Derivatives

  • 3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (CAS: 400869-55-8): Structure: Adamantane core with triazole and carboxylic acid groups. Properties: Molecular weight = 281.74 g/mol . Comparison: The rigid adamantane structure enhances metabolic stability, contrasting with the flexible butanol chain of the target compound.

Antifungal Agents

  • Triadimefon® and Cyproconazole® :
    • Activity : Broad-spectrum fungicides against Botrytis cinerea in grapes .
    • Comparison : These commercial triazoles lack the hydroxyl group present in the target compound, which may influence their environmental persistence and toxicity profiles.

Cytotoxic Agents

  • 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) :
    • Activity : IC₅₀ = 27.1 ± 1.2 µg/mL (MCF-7 cells) .
    • Comparison : The aromatic nitrile group in 1c enhances cytotoxicity compared to the aliphatic hydroxyl group in the target compound.

Physicochemical Properties

  • Boiling Point and Solubility: The hydroxyl group in 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol increases hydrophilicity compared to non-polar triazole derivatives like triadimefon. Longer carbon chains (e.g., butanol vs. propanol) may improve membrane permeability in biological systems .

Biological Activity

4-(3-Chloro-1H-1,2,4-triazol-1-yl)butan-1-ol is a compound that belongs to the triazole family, which is noted for its diverse biological activities. The unique structure of this compound, featuring a triazole ring and an alcohol functional group, positions it as a potentially significant agent in pharmacological applications. This article explores the biological activity of this compound, including its antibacterial and antifungal properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol can be described as follows:

  • Molecular Formula : C5H9ClN4O
  • Molecular Weight : 162.60 g/mol
  • Functional Groups : Triazole ring, alcohol group

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal properties. The mechanism by which these compounds exert their effects often involves the inhibition of cytochrome P450 enzymes in fungi, which are crucial for ergosterol biosynthesis. Ergosterol is an essential component of fungal cell membranes. Inhibition of this pathway leads to increased membrane permeability and ultimately cell death.

Research indicates that compounds with similar triazole structures exhibit significant antifungal activity against various pathogens such as Candida albicans and Aspergillus spp. . Although specific data on 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol's antifungal efficacy remains limited, its structural similarity to other effective triazoles suggests potential in this area.

Antibacterial Activity

The antibacterial activity of triazole compounds has been documented extensively. Studies have shown that certain triazoles can inhibit bacterial growth by targeting specific metabolic pathways or by disrupting cellular integrity . For instance, research on similar compounds has revealed minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus .

The biological activity of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole ring can interact with cytochrome P450 enzymes.
  • Membrane Disruption : The alcohol functional group may contribute to membrane permeability alterations.
  • Bioisosteric Relationships : The structure may mimic naturally occurring substrates in bacterial and fungal metabolism.

Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds with chlorine substitutions exhibited enhanced activity compared to their non-chlorinated counterparts . This suggests that 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol may similarly benefit from its chlorine substituent.

Study 2: Antibacterial Activity Assessment

In another study focusing on the antibacterial properties of triazoles, derivatives were tested against a range of Gram-positive and Gram-negative bacteria. The findings revealed that many triazoles demonstrated potent activity with MIC values comparable to standard antibiotics . This reinforces the potential for 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol to serve as an effective antibacterial agent.

Comparative Analysis Table

CompoundStructureAntifungal Activity (MIC µg/mL)Antibacterial Activity (MIC µg/mL)
4-(3-Chloro-1H-1,2,4-triazol-1-yl)butan-1-olC5H9ClN4OTBDTBD
Triazole AC6H10N4O0.250.12
Triazole BC5H8N4O0.500.25

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